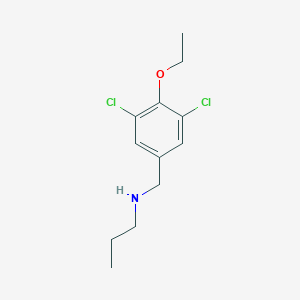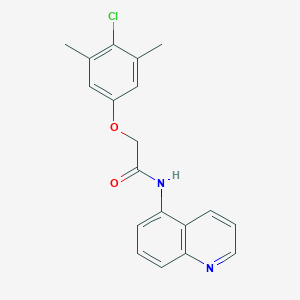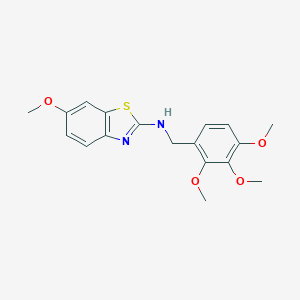
N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a propan-1-amine group attached to a 3,5-dichloro-4-ethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine typically involves the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another amine with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3,5-dichloro-4-ethoxybenzyl)-N-propylamine is unique due to the presence of both dichloro and ethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H17Cl2NO |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-5-15-8-9-6-10(13)12(16-4-2)11(14)7-9/h6-7,15H,3-5,8H2,1-2H3 |
InChI Key |
GEJFQSXDLGEVCO-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC)Cl |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B315081.png)
![2-(2-Methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B315084.png)
![2-methoxy-N-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}ethanamine](/img/structure/B315085.png)

![2-{2-[(tert-butylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B315087.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B315089.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-ethylbenzamide](/img/structure/B315090.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B315091.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B315093.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B315096.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B315097.png)
![N-tert-butyl-2-(2-methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315098.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-isopropylbenzamide](/img/structure/B315100.png)

